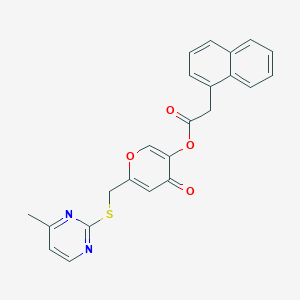
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate is a complex organic molecule that belongs to the class of pyran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N2O4S, with a molecular weight of approximately 382.5 g/mol. The structure features a pyrimidine ring, a pyranone moiety, and various functional groups that contribute to its biological activity. The presence of sulfur within the structure classifies it as a heterocyclic compound, which is significant for its reactivity and interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Ring | Contributes to biological activity and reactivity |
| Pyranone Moiety | Involved in various chemical reactions |
| Thioether Linkage | Enhances interaction with biological targets |
| Functional Groups | Various substituents that influence activity |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyran derivatives showed that they possess cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated higher cytotoxicity compared to those with electron-donating groups .
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative analysis of several pyran derivatives revealed the following IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | NCI-H460 | 0.25 |
| 5f | HCT116 | 0.29 |
| 5g | UACC-62 | 0.36 |
| 6 | MDA-MB-435 | 0.48 |
These findings suggest that the structural features of these compounds significantly influence their antitumor efficacy.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Pyran derivatives have been found to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 6 | Staphylococcus aureus | 15 |
| 6 | Escherichia coli | 20 |
Anti-inflammatory Activity
In addition to its cytotoxic and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Pyran derivatives are known to inhibit COX enzymes, which play a crucial role in inflammation pathways .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The presence of sulfur may enhance the compound's ability to penetrate bacterial membranes.
属性
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-15-9-10-24-23(25-15)30-14-18-12-20(26)21(13-28-18)29-22(27)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,12-13H,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJYTPTGZIGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













